
tert-Butyl 4-((4-aminophenoxy)methyl) piperidine-1-carboxylate
Übersicht
Beschreibung
Tert-Butyl 4-((4-aminophenoxy)methyl) piperidine-1-carboxylate (TBMPC) is an organic compound composed of a tert-butyl group, a 4-aminophenoxymethyl group, and a piperidine-1-carboxylate group. It is a versatile compound that has been used in a variety of scientific research applications, including the synthesis of drugs, the study of enzyme mechanisms, and the development of diagnostic and therapeutic agents.
Wissenschaftliche Forschungsanwendungen
Tert-Butyl 4-((4-aminophenoxy)methyl) piperidine-1-carboxylate has been used in a variety of scientific research applications. It has been used in the synthesis of drugs, such as the antidepressant fluoxetine and the anticonvulsant topiramate. It has also been used to study enzyme mechanisms, such as the cytochrome P450 enzyme system, as well as to develop diagnostic and therapeutic agents.
Wirkmechanismus
Tert-Butyl 4-((4-aminophenoxy)methyl) piperidine-1-carboxylate is believed to act as a substrate for the cytochrome P450 enzyme system. This enzyme system is responsible for the metabolism of drugs and other compounds in the body. This compound is believed to interact with the cytochrome P450 enzyme system, resulting in the formation of metabolites which may have therapeutic or diagnostic effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have an inhibitory effect on the cytochrome P450 enzyme system, resulting in decreased metabolism of drugs and other compounds. It has also been shown to have anti-inflammatory and anti-oxidant effects, as well as to increase the production of nitric oxide.
Vorteile Und Einschränkungen Für Laborexperimente
The use of tert-Butyl 4-((4-aminophenoxy)methyl) piperidine-1-carboxylate in lab experiments has a number of advantages. It is a relatively inexpensive compound, and it is easy to synthesize. It is also a versatile compound, which can be used in a variety of scientific research applications. However, there are also some limitations to its use. It is a relatively unstable compound, which can degrade over time. It is also a toxic compound, and it should be handled with caution.
Zukünftige Richtungen
There are a number of potential future directions for the use of tert-Butyl 4-((4-aminophenoxy)methyl) piperidine-1-carboxylate. It could be used in the development of new drugs and diagnostic agents, as well as in the study of enzyme mechanisms. It could also be used in the study of biochemical and physiological processes, such as inflammation and oxidative stress. Additionally, it could be used in the development of targeted drug delivery systems, as well as in the development of new materials and technologies.
Eigenschaften
IUPAC Name |
tert-butyl 4-[(4-aminophenoxy)methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-17(2,3)22-16(20)19-10-8-13(9-11-19)12-21-15-6-4-14(18)5-7-15/h4-7,13H,8-12,18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMNFZJLDYNQISI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


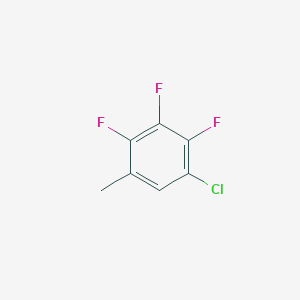
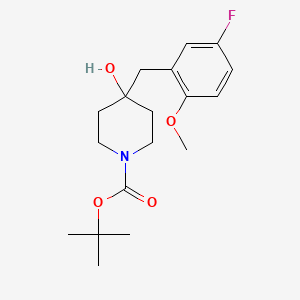

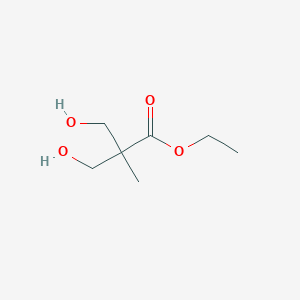

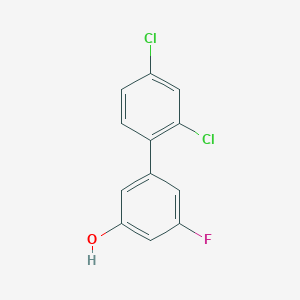

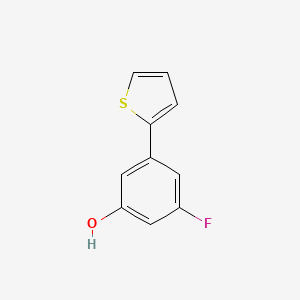
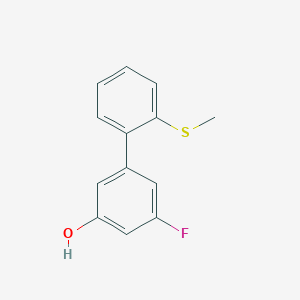
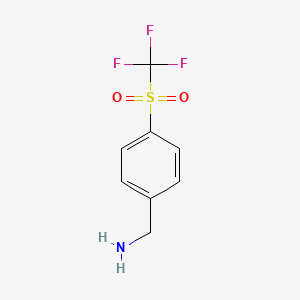

![3-{[(t-Butoxy)carbonyl][(thiophen-2-yl)methyl]amino}propanoic acid](/img/structure/B6322058.png)
![4-Benzyl-1,4-diazabicyclo[3.2.1]octane](/img/structure/B6322072.png)